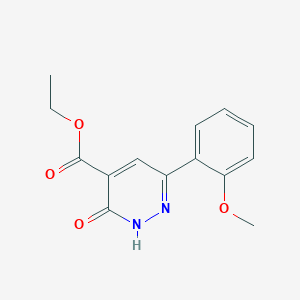
Ethyl 6-(2-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
概要
説明
This compound is a derivative of pyridazine, which is a heterocyclic compound with two nitrogen atoms in the ring. The “6-(2-methoxyphenyl)” part suggests a methoxyphenyl group attached to the 6th position of the pyridazine ring. The “3-oxo” indicates a carbonyl group (C=O) at the 3rd position, and the “ethyl…carboxylate” part suggests an ethyl ester group attached to the 4th position of the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring, the introduction of the methoxyphenyl group, and the formation of the ethyl ester. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridazine ring, with the various groups attached at the specified positions. The exact structure would depend on the specific arrangement and orientation of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution within the molecule .科学的研究の応用
Analytical Methods in Antioxidant Activity
Analytical Methods Used in Determining Antioxidant Activity A Review
This paper reviews critical analytical methods for determining antioxidant activity, highlighting tests based on hydrogen atom transfer and electron transfer, and their applications in various fields. It emphasizes the importance of understanding these assays for analyzing complex samples, suggesting potential relevance in studying compounds like Ethyl 6-(2-methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate if its antioxidant properties were of interest (Munteanu & Apetrei, 2021).
Environmental and Toxicological Considerations
Biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater A review
This review focuses on the biodegradation and environmental fate of ETBE, an ether oxygenate similar in function to fuel additives, which may share chemical behaviors with the compound . Understanding the environmental pathways and microbial interactions of ETBE could provide insights into the environmental impact and degradation potential of this compound (Thornton et al., 2020).
Optoelectronic Materials
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
This paper explores the use of quinazolines and pyrimidines in the development of optoelectronic materials, which could be relevant if this compound has or could be incorporated into optoelectronic applications. The synthesis and application of such compounds in electronic devices and sensors are discussed, providing a potential framework for the use of similar compounds in advanced material science (Lipunova et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 3-(2-methoxyphenyl)-6-oxo-1H-pyridazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(18)10-8-11(15-16-13(10)17)9-6-4-5-7-12(9)19-2/h4-8H,3H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHILMYPKBXFWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NNC1=O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480850.png)
![2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480852.png)
![1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480853.png)
![6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480854.png)
![3-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1480856.png)
![2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1480857.png)
![1-methyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480858.png)
![1-(prop-2-yn-1-yl)-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480861.png)
![1-(prop-2-yn-1-yl)-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480862.png)
![1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480863.png)
![2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1480864.png)
![1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1480865.png)
![1-(2-chloroethyl)-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480867.png)
![1-(2-chloroethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480868.png)